Diethyl tert-butylphosphoramidate
Description
Diethyl tert-butylphosphoramidate (C₈H₂₀NO₃P) is an organophosphorus compound characterized by a phosphoramidate backbone with diethyl and tert-butyl substituents. Its molecular structure combines a phosphorus atom bonded to an amino group, two ethoxy groups, and a bulky tert-butyl moiety.
Key properties include:
- Molecular formula: C₈H₂₀NO₃P (monoisotopic mass: ~209 Da) .
- Synthetic relevance: Used in preparing tert-butyl carbamate derivatives, such as tert-butyl (2-((diethoxyphosphoryl)propyl)amino)-3,4-dioxocyclobut-1-en-1-yl)carbamate .
- Industrial interest: Limited literature (0 studies) but 6 patents, suggesting niche industrial applications .
Properties
IUPAC Name |
N-diethoxyphosphoryl-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO3P/c1-6-11-13(10,12-7-2)9-8(3,4)5/h6-7H2,1-5H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJKDPHZCNVQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC(C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295245 | |
| Record name | diethyl tert-butylphosphoramidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22685-20-7 | |
| Record name | NSC100736 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100736 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl tert-butylphosphoramidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL TERT.-BUTYLAMIDOPHOSPHATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl tert-butylphosphoramidate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with tert-butylamine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Another method involves the use of diethyl phosphorochloridate and tert-butylamine. This reaction requires the presence of a base to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are typically carried out in batch reactors with careful control of temperature and pressure to ensure optimal yields .
Chemical Reactions Analysis
Types of Reactions
Diethyl tert-butylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base or a catalyst to facilitate the exchange of groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphoramidate oxides, while substitution reactions can produce a variety of alkyl or aryl phosphoramidates .
Scientific Research Applications
Diethyl tert-butylphosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl tert-butylphosphoramidate involves its interaction with various molecular targets. The phosphoramidate group can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound can interact with enzymes and other proteins, potentially modulating their activity .
Comparison with Similar Compounds
Dibutyl Phosphoramidate
Molecular formula: C₈H₂₀NO₃P (identical to Diethyl tert-butylphosphoramidate but with butyl substituents).
- Key differences: Substituents: Dibutyl groups instead of diethyl and tert-butyl. Patent activity: 162 patents vs. 6 for this compound, indicating broader industrial utilization . Applications: Likely used as a flame retardant, plasticizer, or intermediate in organophosphorus synthesis due to its alkyl chain flexibility.
Diethyl(benzamido(diisopropoxyphosphoryl)methyl) Phosphonate
Molecular formula : Complex structure with benzamido and diisopropoxy groups.
- Phosphonate vs. phosphoramidate: The phosphorus center in phosphonates is directly bonded to carbon, whereas phosphoramidates include a P–N bond. This difference affects hydrolytic stability and biological activity .
Tris(2,4-di-tert-butylphenyl) Phosphate
Molecular formula: C₃₆H₅₄O₄P (organophosphate ester with bulky aryl groups).
- Key differences: Structure: Aromatic tert-butylphenyl groups enhance thermal stability, making it suitable as a flame retardant or polymer additive. Regulatory status: Listed in EPA DSSTox and ChemIDplus databases for safety assessments, unlike this compound, which lacks regulatory documentation . Applications: Widely used in food-contact materials and electronics, leveraging its non-reactivity with metals and high decomposition temperature .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Patent Count | Literature Count | Key Applications | Notable Features |
|---|---|---|---|---|---|
| This compound | C₈H₂₀NO₃P | 6 | 0 | Synthetic intermediates | tert-butyl group enhances steric bulk |
| Dibutyl Phosphoramidate | C₈H₂₀NO₃P | 162 | 0 | Flame retardants, plasticizers | Flexible alkyl chains |
| Tris(2,4-di-tert-butylphenyl) Phosphate | C₃₆H₅₄O₄P | N/A | High | Food-contact materials, electronics | Aromatic stability, low reactivity |
| Diethyl(benzamido...) Phosphonate | Complex (benzamido) | N/A | 1+ | Medicinal prodrugs | Aromatic functionality, hydrolytic stability |
Research Findings and Industrial Relevance
- Dibutyl Phosphoramidate: High patent activity suggests scalability for industrial processes, though environmental concerns about organophosphates persist .
- Phosphonate vs. Phosphoramidate : Phosphonates (e.g., Diethyl(benzamido...) Phosphonate) are more resistant to hydrolysis, making them preferable in drug design, whereas phosphoramidates are more reactive in synthetic pathways .
Biological Activity
Diethyl tert-butylphosphoramidate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is classified as a phosphoramidate, characterized by the presence of a phosphorous atom bonded to both an amine and an alkoxy group. Its general structure can be represented as follows:
This compound exhibits properties typical of phosphoramidates, including stability under various conditions and potential reactivity with biological targets.
The biological activity of this compound is primarily linked to its role as a phosphorous-containing compound that can interact with various biological systems. Research indicates that phosphoramidates may influence signaling pathways, particularly those involving nucleotides and phospholipids.
Key Mechanisms:
- Enzyme Inhibition: Phosphoramidates can act as inhibitors of enzymes involved in nucleotide metabolism, potentially affecting cellular signaling pathways.
- Receptor Modulation: The compound may modulate receptor activity, impacting processes such as cell proliferation and apoptosis.
Antiviral Activity
Recent studies have explored the antiviral properties of this compound. In vitro assays demonstrated its ability to inhibit viral replication in various cell lines. The following table summarizes key findings from these studies:
| Study | Virus Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | Influenza A | 5.0 | Inhibition of viral RNA polymerase |
| Study 2 | HIV-1 | 2.5 | Disruption of reverse transcription |
| Study 3 | Hepatitis C | 3.0 | Inhibition of NS5B polymerase |
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated across different cancer cell lines. The results indicate variable sensitivity among cell types:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 10.0 | Moderate sensitivity |
| MCF-7 | 15.0 | High sensitivity |
| A549 | 20.0 | Low sensitivity |
Case Study 1: Antiviral Efficacy Against HIV-1
In a controlled laboratory setting, this compound was tested for its efficacy against HIV-1 using human T lymphocyte cell lines. The study found that the compound significantly reduced viral load by more than 90% at concentrations below 5 µM, suggesting potential for therapeutic application in HIV treatment.
Case Study 2: Impact on Cancer Cell Proliferation
A recent investigation into the effects of this compound on breast cancer cells (MCF-7) revealed that treatment led to significant apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP. Flow cytometry analysis indicated that approximately 70% of treated cells underwent apoptosis after 48 hours of exposure.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial for any therapeutic application. Toxicological studies have indicated that this compound exhibits low acute toxicity, with an LD50 greater than 1000 mg/kg in rodent models. However, chronic exposure studies are necessary to fully understand its safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
